molecular formula C13H14BrNO4S B6543625 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 898653-74-2

4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B6543625
CAS No.: 898653-74-2
M. Wt: 360.23 g/mol
InChI Key: MAJYBGAOGPLJEN-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H14BrNO4S It is characterized by the presence of a bromine atom, an ethoxy group, and a furan-2-ylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group.

    Furan-2-ylmethylation: The attachment of the furan-2-ylmethyl group to the sulfonamide nitrogen.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the furan ring to a more oxidized state.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution of the bromine atom can lead to a variety of substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan-2-ylmethyl group may enhance binding affinity and specificity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxy group and the furan-2-ylmethyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h3-8,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJYBGAOGPLJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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